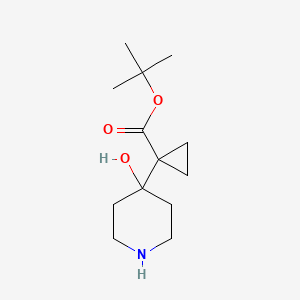

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

CAS No.: 2247107-30-6

Cat. No.: VC6731259

Molecular Formula: C13H23NO3

Molecular Weight: 241.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247107-30-6 |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.331 |

| IUPAC Name | tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |

| Standard InChI Key | DJQZQCBJYFSBJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |

Introduction

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features. This compound combines a cyclopropane ring with a hydroxypiperidine moiety, making it an interesting candidate for various synthetic pathways and biological activities.

Synthesis and Reactivity

The synthesis of tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate typically involves the formation of the cyclopropane ring followed by functionalization with hydroxypiperidine. The tert-butyl group introduces steric hindrance, which can affect reaction rates and mechanisms.

Synthesis Methods

-

Cyclopropane Ring Formation: The synthesis often begins with the formation of the cyclopropane ring, which can be achieved through various methods such as cycloaddition reactions.

-

Functionalization with Hydroxypiperidine: The cyclopropane ring is then functionalized with a hydroxypiperidine unit, which may involve nucleophilic substitution or other coupling reactions.

Reactivity

-

Esterification and Amidation: The carboxylate functionality allows for potential reactivity in esterification and amidation reactions.

-

Steric Hindrance: The tert-butyl group can influence the reactivity by introducing steric hindrance, affecting the accessibility of the reaction sites.

Biological Activity and Potential Applications

While specific data on the biological activity of tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is limited, related compounds have shown activity in modulating receptor functions. This suggests potential applications in drug development, particularly in areas where piperidine derivatives are known to have biological activity.

Potential Applications

-

Drug Development: The compound's structural characteristics make it a promising intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Biological Targets: Its ability to interact with biological targets, such as receptors, could be leveraged for developing new drugs.

Synthesis and Reactivity

| Synthesis Step | Description |

|---|---|

| Cyclopropane Formation | Cycloaddition reactions or similar methods |

| Functionalization | Nucleophilic substitution or coupling reactions with hydroxypiperidine |

| Steric Hindrance | Tert-butyl group affects reaction rates and mechanisms |

Biological Activity

| Aspect | Description |

|---|---|

| Biological Targets | Potential interaction with receptors |

| Potential Applications | Drug development, particularly in areas where piperidine derivatives are active |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume